molecular formula C15H28O7 B1662074 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol CAS No. 847682-00-2

1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol

Cat. No.: B1662074
CAS No.: 847682-00-2
M. Wt: 320.38
InChI Key: LKMPEWGOAMMQKB-UHFFFAOYSA-N
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Description

1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol is a chemical compound with the molecular formula C15H28O7. It is known for its unique structure, which includes two 1,3-dioxane rings attached to a central propanol backbone. This compound is often used in various chemical and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol typically involves the reaction of 2,2-dimethyl-1,3-dioxane-5-methanol with 1,3-dibromopropane under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain a steady temperature and pressure, which are crucial for the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Ethers or esters.

Scientific Research Applications

1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a protecting group for hydroxyl functionalities.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of polymers and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol involves its ability to undergo nucleophilic substitution and oxidation-reduction reactions. The compound’s molecular targets include hydroxyl groups and carbonyl functionalities, which it can modify through its reactive dioxane rings. These reactions are facilitated by the compound’s stable yet reactive structure, allowing it to participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol is unique due to its dual dioxane rings, which provide stability and versatility in chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O7/c1-14(2)19-7-12(8-20-14)17-5-11(16)6-18-13-9-21-15(3,4)22-10-13/h11-13,16H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMPEWGOAMMQKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)OCC(COC2COC(OC2)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678509
Record name 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847682-00-2
Record name 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-bis((2,2-dimethyl-1,3-dioxan-5-yl)oxy)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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